

The ADAM17 Interactome: A Technical Guide to

Substrates and Signaling Networks

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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes.[1][2] Its primary function is to cleave the extracellular domains (ectodomains) of a multitude of cell surface proteins, a process termed "shedding." This proteolytic event releases soluble ectodomains that can act as signaling molecules, while the remaining membrane-tethered portion can initiate intracellular signaling cascades. With a repertoire of over 80 known substrates, ADAM17 is a critical regulator of cell-cell communication, inflammation, cancer progression, and tissue regeneration.[3][4][5] Dysregulation of ADAM17 activity is implicated in numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[2][6]

This in-depth technical guide provides a comprehensive exploration of the ADAM17 interactome, its diverse substrates, and the intricate signaling pathways it governs. We present a summary of quantitative data on substrate cleavage, detailed experimental protocols for identifying and validating ADAM17 interactions, and visual representations of key signaling networks and experimental workflows to facilitate a deeper understanding of this crucial enzyme.



Data Presentation: Quantitative Analysis of ADAM17 Substrate Cleavage

The efficiency of ADAM17-mediated shedding can vary significantly between substrates and is influenced by cellular context and stimuli.[2][7] Quantitative analysis of substrate cleavage provides valuable insights into the regulatory mechanisms of ADAM17 and the biological consequences of its activity. The following tables summarize available quantitative data on the kinetics and efficiency of ADAM17-mediated cleavage for select substrates.

Substrate	Cell Type	Method	Km (μM)	kcat (s-1)	kcat/Km (M-1s-1)	Referenc e
Pro-TNFα (synthetic peptide)	In vitro	FRET- based assay	7.2 ± 0.6	0.14 ± 0.01	1.9 x 10^4	[3]
Pro-TNFα (juxtamem brane region)	In vitro	FRET- based assay	24 ± 6.2	0.07 ± 0.005	2.9 x 10^3	[3]

Table 1: Kinetic Parameters of ADAM17 Cleavage for TNF α -based Substrates. This table presents the Michaelis constant (Km) and catalytic rate (kcat) for the cleavage of synthetic peptides derived from the ADAM17 substrate TNF α .

Substrate	Cell Type	Stimulus	Shedding Efficiency	Time	Reference
L-selectin	Neutrophils	Activation	~100%	minutes	[7]
CD62L	Primary B cells	BzATP	Faster than ADAM10- dependent shedding	-	[2]

Table 2: Relative Shedding Efficiency of ADAM17 Substrates. This table highlights the rapid and efficient shedding of L-selectin from the surface of neutrophils upon activation and



compares the shedding rate of CD62L by ADAM17 and ADAM10.

Experimental Protocols

The identification and validation of ADAM17 substrates and interacting proteins rely on a combination of sophisticated molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the study of the ADAM17 interactome.

Co-Immunoprecipitation (Co-IP) for ADAM17 Interaction Analysis

Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment.[8][9][10][11] This protocol is optimized for the investigation of interactions involving the transmembrane protein ADAM17.

- a. Cell Lysis:
- Culture cells expressing the protein of interest to 80-90% confluency.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors).[8]
 For membrane proteins, a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 is often recommended.[12]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- b. Immunoprecipitation:
- Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).



- Pre-clear the lysate by adding protein A/G agarose or magnetic beads and incubating for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[10]
- Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
- Add the primary antibody specific to the bait protein (e.g., anti-ADAM17) to the pre-cleared lysate. The optimal antibody concentration should be empirically determined.
- Incubate overnight at 4°C with gentle rotation.
- Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
- c. Washing and Elution:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold IP lysis buffer or a wash buffer of choice. Each wash should be followed by a brief centrifugation to pellet the beads.[10]
- After the final wash, carefully remove all supernatant.
- Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
- d. Analysis:
- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the bait protein and its putative interacting partners.
- For the identification of novel interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.[9]

Mass Spectrometry-Based Proteomics for ADAM17 Interactome Mapping



Mass spectrometry (MS) is a powerful tool for the large-scale identification of proteins in complex mixtures, making it ideal for mapping the ADAM17 interactome.[6][13] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a quantitative proteomic technique that allows for the differentiation of proteins from two cell populations.[4][14][15][16]

a. SILAC Labeling:

- Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 2H4-L-lysine).
- Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.
- b. Experimental Treatment and Sample Preparation:
- In one of the cell populations (e.g., the "heavy" labeled cells), knockdown or inhibit ADAM17. The other population ("light" labeled cells) serves as the control.
- Stimulate both cell populations to induce ADAM17-mediated shedding (e.g., with PMA).
- Collect the conditioned media (secretome) from both cell populations.
- Combine equal amounts of protein from the "light" and "heavy" secretomes.
- c. Protein Digestion and Mass Spectrometry:
- Concentrate and purify the proteins from the combined secretome.
- Perform in-solution or in-gel digestion of the proteins using trypsin.[15]
- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- d. Data Analysis:
- Identify peptides and proteins using a database search algorithm.



- Quantify the relative abundance of proteins in the two samples by comparing the signal intensities of the "light" and "heavy" isotopic peptide pairs.
- Proteins that show a significant decrease in the "heavy" (ADAM17-deficient) sample compared to the "light" (control) sample are considered potential ADAM17 substrates.

Membrane Yeast Two-Hybrid (MYTH) System for Membrane Protein Interactions

The conventional yeast two-hybrid system is not suitable for studying interactions involving integral membrane proteins. The MYTH system is a modification that allows for the detection of interactions between membrane proteins in their native environment.[1][17][18][19][20]

a. Principle:

The MYTH system is based on the split-ubiquitin concept. The "bait" protein (e.g., ADAM17) is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16). The "prey" protein is fused to the N-terminal half of ubiquitin (Nub). If the bait and prey proteins interact, the Cub and Nub moieties are brought into close proximity, leading to the reconstitution of a functional ubiquitin molecule. This is recognized by ubiquitin-specific proteases, which cleave off the transcription factor. The released transcription factor then translocates to the nucleus and activates reporter genes, leading to a selectable phenotype (e.g., growth on selective media) and/or a colorimetric readout (e.g., β -galactosidase activity).

b. Protocol Outline:

- Vector Construction: Clone the coding sequences of the bait (ADAM17) and prey proteins into the appropriate MYTH vectors.
- Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
- Selection and Interaction Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for interacting partners.



- Reporter Gene Assay: Perform a β-galactosidase assay to quantify the strength of the interaction.
- Validation: Confirm positive interactions by re-testing and performing control experiments (e.g., using empty vectors).

Fluorogenic Sheddase Activity Assay

This assay provides a quantitative measure of ADAM17's enzymatic activity using a synthetic peptide substrate that fluoresces upon cleavage.[21][22][23][24][25]

- a. Materials:
- Recombinant ADAM17 enzyme or cell lysate containing ADAM17.
- Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).[22]
- Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10^-4 Brij detergent).[25]
- 96-well black microplate.
- Fluorescence plate reader.
- b. Protocol:
- Prepare a stock solution of the fluorogenic substrate in DMSO.
- Dilute the ADAM17 enzyme or cell lysate to the desired concentration in the assay buffer.
- Add the diluted enzyme/lysate to the wells of the 96-well plate.
- Initiate the reaction by adding the fluorogenic substrate to each well. The final substrate concentration is typically around 10 μ M.[25]
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm) in kinetic mode over a defined period.[22]
- Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.



 Include appropriate controls, such as a no-enzyme control and a known ADAM17 inhibitor control.

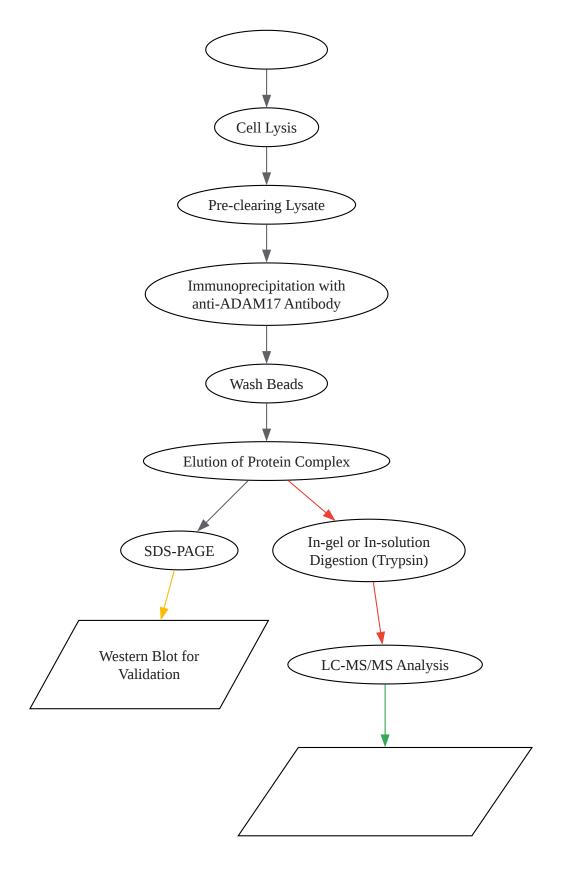
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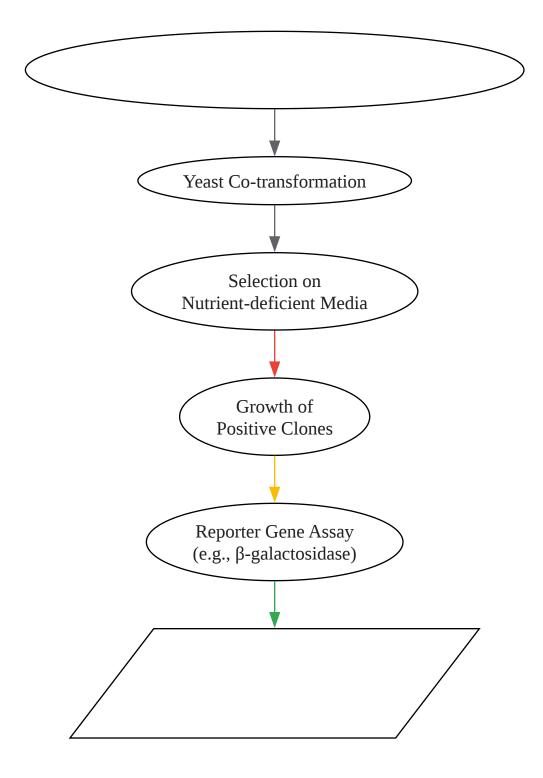
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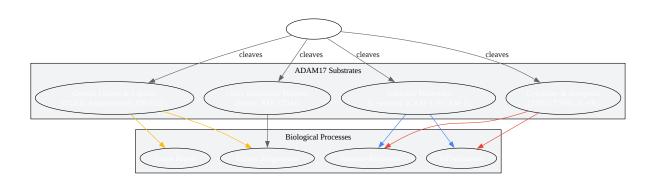




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